molecular formula C20H23F3N4O3S B2850119 N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide CAS No. 866134-12-5

N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide

Cat. No. B2850119
CAS RN: 866134-12-5
M. Wt: 456.48
InChI Key: HCGKKBJFBZSZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C20H23F3N4O3S and its molecular weight is 456.48. The purity is usually 95%.
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Scientific Research Applications

Oncology: ALK Inhibition in Non-Small Cell Lung Cancer

N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide: has been identified as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a critical therapeutic target in the treatment of non-small cell lung cancer (NSCLC), particularly in cases where the echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion gene is present. The compound’s ability to inhibit ALK can be leveraged to suppress oncogenic signaling pathways, offering a promising avenue for cancer therapy.

Leukemia Treatment: Tyrosine Kinase Activity Inhibition

This compound is structurally related to Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are enzymes that can be abnormally active in certain types of cancer. By mimicking the structure and function of Imatinib, N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide could potentially be used to treat leukemia through similar mechanisms.

Pain Management: Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory effects . Such properties can be harnessed for the development of new pain management medications, particularly for conditions where inflammation plays a key role in pain sensation.

Structural Biology: Crystallography Studies

The compound’s structural analogs have been used in crystallography studies to determine the conformation and binding interactions of pharmaceutical ingredients . Understanding these interactions at the molecular level is crucial for the design of more effective drugs.

Drug Design: SAR Studies

Structure-activity relationship (SAR) studies are essential in drug design, and this compound provides a valuable model for such research . By analyzing how changes in the molecular structure affect biological activity, researchers can design more targeted and effective therapeutic agents.

properties

IUPAC Name

N-[4-[[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3S/c1-14(28)24-16-4-6-17(7-5-16)31(29,30)25-18-13-15(20(21,22)23)3-8-19(18)27-11-9-26(2)10-12-27/h3-8,13,25H,9-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGKKBJFBZSZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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